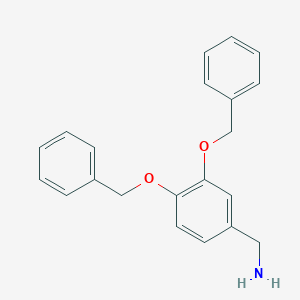

3,4-Dibenzyloxybenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYLMNLVWFYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618471 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190018-05-4 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibenzyloxybenzylamine

Established Synthetic Pathways

The creation of 3,4-dibenzyloxybenzylamine typically begins from a commercially available starting material, 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechuic aldehyde. The synthesis is strategically divided into two main stages: the protection of the hydroxyl groups and the subsequent conversion of the aldehyde functional group into a primary amine.

Precursor-Based Synthesis Strategies

A robust and widely documented strategy for synthesizing 3,4-dibenzyloxybenzylamine relies on a precursor-based approach. This method ensures that the reactive hydroxyl groups are masked, allowing for the selective transformation of the aldehyde.

Synthesis from 3,4-Dihydroxybenzaldehyde and Halogenated Benzyl (B1604629) Reagents

The initial and crucial step in the synthesis is the protection of the two hydroxyl groups on the 3,4-dihydroxybenzaldehyde ring. This is achieved by converting them into benzyl ethers, a reaction that prevents them from interfering with subsequent chemical steps. This etherification is typically accomplished by reacting 3,4-dihydroxybenzaldehyde with a halogenated benzyl reagent, such as benzyl chloride or benzyl bromide. chemicalbook.comsigmaaldrich.com This reaction yields the stable intermediate, 3,4-dibenzyloxybenzaldehyde (B16220). google.com

Following the successful protection of the hydroxyl groups, the second stage of the synthesis is the conversion of the aldehyde group of 3,4-dibenzyloxybenzaldehyde into a primary amine. This transformation is known as reductive amination. The process generally involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in the same reaction vessel (a "one-pot" procedure) to the desired 3,4-dibenzyloxybenzylamine. masterorganicchemistry.com

Reaction Conditions and Reagent Selection

The benzylation of 3,4-dihydroxybenzaldehyde can be performed under various conditions. The selection of base, solvent, and temperature can influence the reaction's yield and duration. A common method involves dissolving 3,4-dihydroxybenzaldehyde in a polar aprotic solvent like N,N-dimethylformamide (DMF) and adding benzyl chloride in the presence of a base like potassium carbonate (K2CO3). chemicalbook.com The reaction can be stirred at room temperature and then heated to drive it to completion. chemicalbook.com Alternative conditions may utilize benzyl bromide with potassium carbonate in acetone, heated under reflux.

Reductive amination, the subsequent step, also has well-established reagent systems. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are capable of selectively reducing the imine intermediate in the presence of the aldehyde starting material. masterorganicchemistry.com

Interactive Table 1: Reported Reaction Conditions for the Synthesis of 3,4-Dibenzyloxybenzaldehyde

| Starting Material | Benzylating Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | 20 - 130 °C | 4 h | 96% | chemicalbook.com |

| 3,4-Dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | Reflux | 9 h | 88% | sigmaaldrich.com |

Role of Hydroxy Protecting Groups in Synthetic Design

In multi-step organic synthesis, protecting groups are essential tools. They function as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.

Introduction and Removal of Benzyloxy Protecting Groups

The benzyloxy group (Bn), is a widely used protecting group for hydroxyl functions due to its relative stability under a variety of reaction conditions.

Introduction: The most common method for introducing a benzyl protecting group is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (like benzyl chloride or benzyl bromide) to form a stable benzyl ether. Bases such as potassium carbonate are frequently used in solvents like DMF or acetone.

Removal: A key advantage of the benzyloxy group is that it can be removed under mild conditions. The most common deprotection method is catalytic hydrogenolysis. This involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). This reaction cleaves the carbon-oxygen bond of the ether, liberating the original hydroxyl group and producing toluene (B28343) as a byproduct.

Purification Techniques in Organic Synthesis

Obtaining a pure final product is a critical goal in any synthetic procedure. Several techniques are employed to purify the intermediate (3,4-dibenzyloxybenzaldehyde) and the final product (3,4-dibenzyloxybenzylamine).

Precipitation and Filtration: Often, the crude product can be induced to precipitate out of the reaction mixture. For instance, after the initial benzylation reaction, adding the filtrate to ice water can cause the 3,4-dibenzyloxybenzaldehyde to precipitate, which can then be collected by filtration. chemicalbook.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of dichloromethane (B109758) and n-hexane has been used to recrystallize the dibenzyloxy intermediate. sigmaaldrich.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases, typically water and an organic solvent. For amines like benzylamine (B48309), adjusting the pH of the aqueous layer can be used to selectively move the compound between the organic and aqueous phases, thereby separating it from non-basic impurities.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as they are moved through the column by a mobile phase (the eluent). It is highly effective for separating complex mixtures and purifying products to a high degree. researchgate.net

Distillation: For liquid products, particularly those with high boiling points, vacuum distillation is often employed. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without decomposition.

Filtration and Liquid-Liquid Extraction Methodologies

Filtration and liquid-liquid extraction are fundamental and widely employed techniques for the purification of chemical compounds, including the precursors and derivatives of 3,4-Dibenzyloxybenzylamine. google.comwikipedia.org

Filtration is a mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. In the synthesis of related compounds like 3,4-dibenzyloxybenzaldehyde, a precursor to the amine, filtration is a key step. chemicalbook.com For instance, after precipitating the product from a reaction mixture, filtration is used to isolate the solid compound. chemicalbook.comresearchgate.net The collected solid can then be washed with a suitable solvent, such as ice water, to remove residual impurities. chemicalbook.com

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent phase. wikipedia.orgphenomenex.com This technique is essential for work-up procedures following a chemical reaction. wikipedia.org The principle of LLE relies on the differential partitioning of a solute between the two liquid phases. phenomenex.com For example, after a reaction in an organic solvent, the mixture can be washed with an aqueous solution to remove inorganic salts or polar byproducts. The desired compound remains in the organic layer, which is then separated and dried. Conversely, a compound of interest can be extracted from an aqueous phase into an organic solvent. wikipedia.org The efficiency of the extraction can be enhanced by using microreactors, which provide a high interfacial area and shorter diffusion distances. researchgate.net

A typical purification sequence might involve quenching a reaction mixture, followed by liquid-liquid extraction to separate the crude product. The resulting organic layer containing the product is then concentrated, and the crude product may be further purified by recrystallization, which involves dissolving the solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes and can be isolated by filtration.

Modern Approaches in the Synthesis of Benzyloxybenzylamines

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are increasingly being applied to the synthesis of benzyloxybenzylamines.

Catalytic Strategies for Efficient Chemical Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, as they can increase reaction rates, improve selectivity, and reduce energy consumption. acs.orgunimi.it Catalytic reagents are considered superior to stoichiometric reagents because they are used in small amounts and can be recycled, which aligns with the principles of green chemistry. acs.org

Modern catalytic strategies applicable to the synthesis of benzyloxybenzylamines and related structures include:

Organometallic Catalysis : Transition metal catalysts, particularly those based on palladium, are widely used for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The optimization of reaction conditions, such as the choice of catalyst, solvent, and base, is crucial for achieving high yields. mdpi.com

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. nih.gov Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, can simplify synthetic routes and reduce the need for protecting groups. nih.govchemrxiv.org

Organocatalysis : This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic metals. unimi.it

These catalytic strategies aim to create more efficient and sustainable synthetic pathways. frontiersin.orgnih.gov

Green Chemistry Principles Applied to Synthetic Routes

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mlsu.ac.inimist.ma The application of its twelve principles is crucial for developing sustainable synthetic methods. acs.orgimist.mawjpmr.com Key principles relevant to the synthesis of benzyloxybenzylamines include preventing waste, maximizing atom economy, using safer solvents, and designing for energy efficiency. mlsu.ac.inpandawainstitute.com

The choice of solvent is critical as they often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.netmdpi.com Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. researchgate.netpharmafeatures.com

| Green Solvent | Properties and Applications in Synthesis |

| Water | Non-toxic, non-flammable, and abundant. Its use can be challenging due to the poor solubility of many organic compounds, but it is highly effective for certain reactions. mdpi.comgaspublishers.comnih.gov |

| Ethanol (B145695) | Derived from renewable resources, biodegradable, and has low toxicity. mdpi.comgaspublishers.com |

| Glycerol | A biodegradable and non-toxic solvent derived from renewable feedstocks. gaspublishers.com |

| Supercritical CO₂ | A non-toxic, non-flammable, and inexpensive solvent that allows for easy product separation by simple depressurization. mdpi.com |

| Ionic Liquids | Salts that are liquid at low temperatures, with negligible vapor pressure, reducing air pollution. researchgate.netmdpi.com |

This table showcases a selection of environmentally benign solvents and their key features, promoting greener synthetic practices.

Conducting reactions at ambient temperature and pressure further minimizes the environmental impact by reducing energy consumption. mlsu.ac.in

To enhance reaction rates and reduce energy consumption, alternative energy sources are employed.

Microwave-assisted synthesis utilizes microwave radiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inasianjpr.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds and has been noted in the synthesis of benzyloxybenzylamine derivatives. ntu.ac.ukmdpi.com

Ultrasonic-assisted synthesis , or sonochemistry, uses high-frequency sound waves to induce cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. zenodo.orgsemanticscholar.org This process creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. zenodo.orgresearchgate.net Ultrasound has been used to synthesize a variety of compounds, often with improved yields and shorter reaction times. nih.govnih.gov

| Synthesis Method | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours to days | Variable | Established and widely understood. |

| Microwave-Assisted | Minutes to hours | Often higher | Rapid heating, shorter reaction times, increased yields, improved purity. rasayanjournal.co.inasianjpr.commdpi.com |

| Ultrasonic-Assisted | Minutes to hours | Often higher | Enhanced reaction rates, improved mixing, can initiate or enhance catalytic activity. zenodo.orgsemanticscholar.org |

This table provides a comparative overview of conventional heating versus modern energy-efficient synthesis methods.

Optimization of Reaction Parameters for Yield Enhancement

Maximizing the yield of the desired product is a primary goal in chemical synthesis. This is achieved through the systematic optimization of various reaction parameters.

Key parameters that are often optimized include:

Catalyst: The choice of catalyst and its concentration can dramatically influence the reaction rate and selectivity. mdpi.com

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates and transition states. mdpi.com

Base/Acid: The type and amount of base or acid can be critical, especially in reactions involving proton transfer steps. mdpi.com

Temperature: Reaction temperature affects the rate of reaction. Finding the optimal temperature is crucial to maximize the formation of the desired product while minimizing side reactions. chemicalbook.com

Reaction Time: Monitoring the reaction over time allows for quenching it at the point of maximum product formation, preventing degradation or the formation of byproducts. chemicalbook.com

Reactant Concentration: The concentration of reactants can influence the reaction kinetics and equilibrium position.

Reactivity and Chemical Transformations of 3,4 Dibenzyloxybenzylamine

Amidation Reactions and Derivative Synthesis

The nucleophilic primary amine moiety of 3,4-dibenzyloxybenzylamine readily participates in amidation reactions, serving as a foundational method for synthesizing a variety of derivatives.

The most direct functionalization of 3,4-dibenzyloxybenzylamine involves the formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivatives.

A common and efficient method for forming amides is the reaction of 3,4-dibenzyloxybenzylamine with an acid halide, such as succinyl chloride. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. In a documented synthesis, 3,4-dibenzyloxybenzylamine is dissolved in anhydrous pyridine (B92270) and cooled before succinyl chloride, dissolved in dichloromethane (B109758), is added dropwise. google.comgoogle.com This reaction results in the formation of succinic acid bis(3,4-dibenzyloxybenzylamide), where two molecules of the amine are coupled by the succinyl linker. google.comgoogle.com The reaction is carefully controlled at a low temperature (0°C) during the addition to manage its exothermic nature. google.comgoogle.com

Table 1: Reaction Conditions for the Synthesis of Succinic acid bis(3,4-dibenzyloxybenzylamide)

| Parameter | Value | Source(s) |

| Amine Reactant | 3,4-Dibenzyloxybenzylamine | google.com, google.com |

| Acid Halide | Succinyl chloride | google.com, google.com |

| Solvent(s) | Anhydrous Pyridine, Dichloromethane | google.com, google.com |

| Temperature | 0°C during addition, then warm to room temperature | google.com, google.com |

| Atmosphere | Nitrogen | google.com, google.com |

| Product | Succinic acid bis(3,4-dibenzyloxybenzylamide) | google.com, google.com |

Beyond the use of acid halides, a wide array of modern coupling procedures exist for amide bond formation that are applicable to 3,4-dibenzyloxybenzylamine. These methods often offer milder conditions and broader functional group tolerance.

Peptide Coupling Reagents: A vast number of reagents developed for peptide synthesis are effective for general amidation. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. bachem.comresearchgate.net Phosphonium salts, such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), and aminium/uronium salts like HATU and HBTU, are also highly effective coupling agents. bachem.com More recent innovations include COMU, an oxime-based reagent designed for enhanced safety and solubility. bachem.com Propylphosphonic anhydride (B1165640) (T3P®) is another powerful and "green" coupling reagent that can facilitate amidation. csic.es

Catalytic Direct Amidation: Methods that form amides directly from carboxylic acids and amines with catalytic activation are increasingly favored for their atom economy. Boron-based catalysts, such as boric acid and various boronic acids, have been shown to effectively catalyze the dehydration reaction between a carboxylic acid and an amine. catalyticamidation.info

Base-Promoted Ester Amidation: The direct reaction of an amine with an unactivated ester can be promoted by strong bases. nih.gov Systems like potassium tert-butoxide in DMSO have been developed for the rapid and efficient amidation of esters with a wide range of amines. nih.gov This provides a pathway to amide derivatives from different starting materials.

The choice of method depends on the specific carboxylic acid to be coupled, the desired scale, and the tolerance of other functional groups present in the molecule.

Formation of Carboxylic Acid Amides from the Amine Moiety

Deprotection Strategies for Dihydroxyaryl Derivatives

The benzyl (B1604629) ethers in 3,4-dibenzyloxybenzylamine serve as protecting groups for the hydroxyl functionalities. Their removal is a key step in synthesizing the corresponding catecholamine derivatives.

Catalytic hydrogenation is a standard and highly effective method for cleaving benzyl ether protecting groups (debenzylation). This process involves reacting the benzyloxy compound with a source of hydrogen in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most commonly used catalyst for this transformation. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) or by using a hydrogen transfer reagent like cyclohexene. researchgate.net The cleavage of the benzyloxycarbonyl group, a similar functional group, is readily achieved using Pd/C, highlighting the utility of this method for cleaving benzyl-type protecting groups. researchgate.net This process is advantageous as it generally proceeds under mild conditions and produces toluene (B28343) as the only major byproduct, which is easily removed. The resulting product from the debenzylation of 3,4-dibenzyloxybenzylamine or its amide derivatives is the corresponding 3,4-dihydroxybenzylamine (B7771078) (dopamine) analogue.

Formation of Analogues and Functionalized Compounds

The primary amine and the protected catechol structure of 3,4-dibenzyloxybenzylamine make it a useful building block for creating a variety of analogues and more complex functionalized molecules.

The synthesis of succinic acid bis(3,4-dibenzyloxybenzylamide) is a prime example of creating a more complex, functionalized compound where a linker connects two amine units. google.comgoogle.com Subsequent deprotection of this bis-amide would yield succinic acid bis(3,4-dihydroxybenzylamide), an analogue of interest for various applications. google.com

The amine functionality allows for a wide range of other transformations beyond simple amidation. Reactions with aldehydes or ketones can form Schiff bases, which can be subsequently reduced to secondary amines (reductive amination). Furthermore, the principles of multicomponent reactions, such as the Biginelli reaction which is used to synthesize dihydropyrimidinones, demonstrate how amine-containing compounds can be incorporated into complex heterocyclic scaffolds. nih.govnih.gov While not specifically documented for 3,4-dibenzyloxybenzylamine, these established synthetic strategies illustrate the potential for creating a diverse library of analogues and functionalized compounds from this starting material.

Synthesis of Methylenedioxy Analogs as Synthetic Intermediates

The conversion of 3,4-dibenzyloxybenzylamine to its corresponding 3,4-methylenedioxy analog is a critical transformation for accessing a class of compounds with a wide array of applications, including in the synthesis of certain neurochemicals and other biologically active molecules. nih.govnih.gov The general strategy involves a two-step process: debenzylation followed by methylenation.

The initial step is the removal of the two benzyl ether protecting groups to yield the free catechol, 3,4-dihydroxybenzylamine. hmdb.ca This deprotection is commonly achieved through catalytic hydrogenolysis. researchgate.netbibliotekanauki.plbeilstein-journals.org The reaction typically employs a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. bibliotekanauki.pl The choice of solvent is crucial, with alcohols like methanol (B129727) or ethanol (B145695) often used. However, to avoid potential N-alkylation as a side reaction, solvents like trifluoroethanol can be employed to ensure a clean debenzylation. researchgate.net

Following the formation of 3,4-dihydroxybenzylamine, the introduction of the methylenedioxy bridge is carried out. This is typically achieved by reacting the catechol with a dihalomethane, most commonly dichloromethane (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a strong base. researchgate.net The base, such as sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl groups, forming a bis-phenoxide intermediate. This nucleophilic intermediate then undergoes a double nucleophilic substitution reaction with the dihalomethane to form the stable five-membered methylenedioxy ring.

The resulting product, 3,4-methylenedioxybenzylamine (also known as homopiperonylamine), is a valuable synthetic intermediate. researchgate.net It serves as a precursor for the synthesis of various substituted phenethylamines and other related structures. For instance, it can be a building block in the synthesis of compounds studied for their interaction with monoamine transporters. nih.gov

Table 1: Reaction Pathway for the Synthesis of 3,4-Methylenedioxybenzylamine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Debenzylation | 3,4-Dibenzyloxybenzylamine | H₂, Pd/C or Pd(OH)₂/C, in a suitable solvent (e.g., ethanol, trifluoroethanol) | 3,4-Dihydroxybenzylamine |

| 2. Methylenation | 3,4-Dihydroxybenzylamine | CH₂Cl₂ or CH₂Br₂, strong base (e.g., NaOH, K₂CO₃), in a suitable solvent | 3,4-Methylenedioxybenzylamine |

Derivatization Pathways Towards 3,4-Dihydroxyphenyl Ethanol and Related Intermediates

The transformation of 3,4-dibenzyloxybenzylamine into 3,4-dihydroxyphenylethanol (hydroxytyrosol), a potent antioxidant found in olive oil, and its related intermediates represents a more complex synthetic challenge. nih.govnih.gov This pathway requires not only the deprotection of the catechol but also the conversion of the benzylamine (B48309) group into a 2-hydroxyethyl group.

The initial debenzylation step is identical to that described for the synthesis of methylenedioxy analogs, yielding 3,4-dihydroxybenzylamine. From this intermediate, a multi-step sequence is necessary to achieve the desired transformation of the aminomethyl group.

One plausible synthetic route involves the diazotization of the primary amine group of 3,4-dihydroxybenzylamine using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures. This would form a highly reactive diazonium salt intermediate. Subsequent treatment of this diazonium salt with water would lead to the formation of 3,4-dihydroxybenzyl alcohol.

The conversion of the resulting benzyl alcohol to the target 3,4-dihydroxyphenylethanol would then require a one-carbon homologation. This can be achieved by first converting the alcohol to a more reactive leaving group, such as a benzyl halide (e.g., by reaction with thionyl chloride or phosphorus tribromide), to produce 3,4-dihydroxybenzyl chloride or bromide. This is then followed by a reaction with a cyanide source, such as sodium cyanide, to yield 3,4-dihydroxyphenylacetonitrile. Finally, reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would furnish 3,4-dihydroxyphenylethanol. nih.gov

It is important to note that the phenolic hydroxyls of the catechol may require protection during some of these synthetic steps to prevent unwanted side reactions, followed by a final deprotection step. Alternatively, syntheses of hydroxytyrosol (B1673988) often proceed from more direct precursors like 3,4-dihydroxyphenylacetic acid or tyrosol due to the complexities of this transformation. mdpi.comresearchgate.net

Table 2: Plausible Reaction Pathway for the Synthesis of 3,4-Dihydroxyphenylethanol

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Debenzylation | 3,4-Dibenzyloxybenzylamine | H₂, Pd/C, solvent | 3,4-Dihydroxybenzylamine |

| 2. Diazotization/Hydrolysis | 3,4-Dihydroxybenzylamine | NaNO₂, HCl, H₂O, low temperature | 3,4-Dihydroxybenzyl alcohol |

| 3. Halogenation | 3,4-Dihydroxybenzyl alcohol | SOCl₂ or PBr₃ | 3,4-Dihydroxybenzyl halide |

| 4. Cyanation | 3,4-Dihydroxybenzyl halide | NaCN | 3,4-Dihydroxyphenylacetonitrile |

| 5. Reduction | 3,4-Dihydroxyphenylacetonitrile | LiAlH₄ or H₂/Catalyst | 3,4-Dihydroxyphenylethanol |

Applications of 3,4 Dibenzyloxybenzylamine in the Synthesis of Complex Molecules

Precursor in Multistep Organic Synthesis Sequences

In the realm of creating complex organic molecules, a multistep synthesis is a carefully planned sequence of chemical reactions. msu.eduudel.edusavemyexams.com 3,4-Dibenzyloxybenzylamine is a key starting material in many such sequences due to the versatility of its functional groups. The benzylamine (B48309) moiety provides a reactive site for various transformations, while the benzyloxy groups act as protecting groups for the hydroxyl functionalities on the aromatic ring. This protection is crucial to prevent unwanted side reactions during the synthesis, and they can be selectively removed at a later stage to unveil the desired dihydroxy functionality.

Convergent and Linear Synthetic Strategies

Organic syntheses can be broadly categorized into two main strategies: linear and convergent. wikipedia.orgpsu.edu

3,4-Dibenzyloxybenzylamine is amenable to both linear and convergent synthetic designs. In a linear sequence, it might be the initial starting material that undergoes a series of transformations. In a convergent approach, it can be used to synthesize a key fragment that is later coupled with other independently synthesized fragments.

Contribution to the Synthesis of Biologically Relevant Scaffolds

A "molecular scaffold" is the core structure of a molecule that serves as a template for attaching various functional groups, leading to a library of derivatives with diverse biological activities. mdpi.com The synthesis of novel and diverse scaffolds is a cornerstone of medicinal chemistry and drug discovery. d-nb.infonih.govresearchgate.netwhiterose.ac.uk 3,4-Dibenzyloxybenzylamine plays a significant role in the synthesis of scaffolds that are precursors to compounds with potential biological importance.

Intermediates for Bis- and Tris-Dihydroxyaryl Compounds

One of the notable applications of 3,4-dibenzyloxybenzylamine is its use as an intermediate in the synthesis of bis- and tris-dihydroxyaryl compounds. google.comgoogle.com These classes of molecules, characterized by the presence of two or three dihydroxy-substituted aromatic rings, are of interest in medicinal chemistry.

For instance, 3,4-dibenzyloxybenzylamine can be reacted with reagents like succinyl chloride. google.comgoogle.com In a specific example, the reaction of 3,4-dibenzyloxybenzylamine with succinyl chloride in the presence of pyridine (B92270) yields succinic acid bis(3,4-dibenzyloxybenzylamide). google.comgoogle.com This intermediate, after subsequent chemical modifications including the removal of the protective benzyloxy groups, can lead to the formation of bis-dihydroxyaryl compounds. google.com The general scheme for such a transformation allows for the creation of a variety of structures by changing the linking molecule (in this case, derived from succinyl chloride).

The following table provides a simplified representation of the synthesis of a bis-protected intermediate using 3,4-dibenzyloxybenzylamine:

| Reactant 1 | Reactant 2 | Product |

| 3,4-Dibenzyloxybenzylamine | Succinyl Chloride | Succinic acid bis(3,4-dibenzyloxybenzylamide) |

This strategic use of 3,4-dibenzyloxybenzylamine as a protected precursor facilitates the assembly of complex molecules that, upon deprotection, yield the desired dihydroxyaryl functionalities, which are often associated with biological activity.

Theoretical and Computational Investigations on 3,4 Dibenzyloxybenzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which governs its chemical behavior.

For 3,4-Dibenzyloxybenzylamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecule's geometry and compute key electronic descriptors. mdpi.comresearchgate.net These descriptors help in understanding the molecule's stability and reactivity.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For 3,4-Dibenzyloxybenzylamine, the nitrogen atom of the amine group and the oxygen atoms of the benzyloxy groups are expected to be electron-rich centers.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the partial positive or negative charge on each atom. This information further clarifies the reactive sites within the molecule.

Table 1: Hypothetical Electronic Properties of 3,4-Dibenzyloxybenzylamine (Calculated using DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a comprehensive understanding of the reaction mechanism. nih.gov

For 3,4-Dibenzyloxybenzylamine, computational studies could elucidate the mechanisms of reactions such as N-acylation, alkylation, or oxidation. nih.gov For instance, in a hypothetical acylation reaction, DFT calculations could be used to model the nucleophilic attack of the benzylamine (B48309) nitrogen on the acylating agent. The calculations would determine the geometry of the transition state and the energy barrier for the reaction, offering insights into the reaction kinetics. acs.org Such studies are crucial for optimizing reaction conditions and predicting the formation of byproducts.

Conformational Analysis using Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and understand their relative energies and the barriers to interconversion. For a flexible molecule like 3,4-Dibenzyloxybenzylamine, with its rotatable bonds in the benzyloxy and benzylamine moieties, this analysis is particularly important.

Molecular Mechanics (MM): This method uses classical force fields to rapidly calculate the potential energy of different conformations. A systematic search of the conformational space can identify low-energy conformers.

Table 2: Hypothetical Torsional Angles for a Stable Conformer of 3,4-Dibenzyloxybenzylamine

| Torsional Angle | Hypothetical Value (degrees) | Description |

| C-C-O-C (para-benzyloxy) | 175 | Orientation of the para-benzyloxy group |

| C-C-O-C (meta-benzyloxy) | -170 | Orientation of the meta-benzyloxy group |

| C-C-C-N (benzylamine) | 60 | Orientation of the aminomethyl group |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.org By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure. For complex molecules, computational predictions can help assign specific signals to the correct atoms. nmrdb.orgresearchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. acs.org For 3,4-Dibenzyloxybenzylamine, TD-DFT could predict the π-π* transitions associated with the aromatic rings.

Table 3: Hypothetical Predicted Spectroscopic Data for 3,4-Dibenzyloxybenzylamine

| Spectroscopy | Predicted Feature | Hypothetical Value |

| ¹³C NMR | Chemical Shift (C-NH₂) | 45 ppm |

| ¹H NMR | Chemical Shift (CH₂-N) | 3.8 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3400 cm⁻¹ |

| UV-Vis | Absorption Maximum (λ_max) | 275 nm |

常见问题

Q. What are the common synthetic routes for 3,4-Dibenzyloxybenzylamine, and how are intermediates characterized?

- Methodological Answer : A three-step protocol is widely used:

Benzylation : 2,3-Dihydroxybenzaldehyde is reacted with benzyl alcohol to protect hydroxyl groups, yielding 2,3-dibenzyloxybenzaldehyde (78% yield) .

Reductive amination : The aldehyde intermediate is converted to the amine via reductive amination (e.g., using NaBH₄ or catalytic hydrogenation).

Purification : Column chromatography or recrystallization isolates the final product.

- Characterization : NMR (¹H/¹³C), MS, and ATR-FTIR are standard for confirming structure and purity .

Q. What analytical techniques are recommended for quantifying 3,4-Dibenzyloxybenzylamine in biological matrices?

- Methodological Answer :

- Fluorescence derivatization : Pre-column derivatization with reagents like o-phthalaldehyde (OPA) enhances detection sensitivity. For example, 3,4-Dimethoxybenzylamine (a structural analog) was used to quantify serotonin via HPLC with fluorescence detection (ex: 345 nm, em: 480 nm) .

- LC-MS/MS : Provides high specificity for trace analysis in complex samples.

Advanced Research Questions

Q. How can benzylation efficiency be optimized during synthesis to minimize side products?

- Methodological Answer :

- Reagent selection : Benzyl bromide or chloride may offer higher reactivity than benzyl alcohol but require controlled conditions to avoid over-alkylation .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems.

- Temperature control : Maintaining 60–80°C prevents thermal degradation of intermediates. Data from analogous syntheses show yields >85% under optimized conditions .

Q. What structural modifications enhance 3,4-Dibenzyloxybenzylamine’s utility in SKCa channel modulation?

- Methodological Answer :

- Substituent effects : Bulky alkyl groups at the C-8 position (e.g., isopropyl) improve SK channel binding affinity and selectivity. For example, N-methyl-laudanosine derivatives showed IC₅₀ values <10 µM in (¹²⁵I)-apamin displacement assays .

- SAR studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with channel residues (e.g., Lys⁵³⁷ in SK2), guiding rational design .

Q. How do conflicting data on reaction yields arise in multi-step syntheses, and how can they be resolved?

- Methodological Answer :

- Contradiction sources : Variations in benzylation efficiency (50–78% yields) may stem from residual moisture or incomplete protection .

- Troubleshooting :

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Byproduct analysis : LC-MS identifies side products (e.g., mono-benzylated derivatives), informing solvent or catalyst adjustments.

Key Research Findings

- SKCa Channel Modulation : 3,4-Dibenzyloxybenzylamine derivatives exhibit nanomolar affinity for SK channels, with C-8 alkylation critical for reversing dopamine-induced vasodepression .

- Synthetic Scalability : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating, achieving >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。